
2,6-Dichlorobenzaldehyde
Overview
Description
2,6-Dichlorobenzaldehyde (CAS: 83-38-5; molecular formula: C₇H₄Cl₂O; molecular weight: 175.01 g/mol) is a halogenated aromatic aldehyde with two chlorine substituents at the 2- and 6-positions of the benzene ring. It is a light-sensitive, pale-yellow crystalline solid with a melting point of 71°C and a boiling point of 231°C at 8 mmHg . Its solubility in polar solvents like ethanol and ether, coupled with its stability, makes it a versatile intermediate in organic synthesis. Industrially, it is used to produce dyes (e.g., Acid Mordant Blue B), pharmaceuticals (e.g., dicloxacillin sodium), and agrochemicals .
Synthetic routes include chlorination of 2,6-dichlorotoluene under catalytic conditions and condensation reactions with amines or ketones to form Schiff bases or α,β-unsaturated ketones .
Preparation Methods
Chlorination-Hydrolysis of 2,6-Dichlorotoluene
Reaction Mechanism and Process
The most industrially viable method involves the chlorination of 2,6-dichlorotoluene (2,6-DCT) followed by hydrolysis . The process occurs in two stages:
Stage 1: Chlorination
2,6-DCT reacts with chlorine gas (Cl₂) under catalytic phosphorus pentachloride (PCl₅) and ultraviolet (UV) light (50,000–500,000 lm intensity, 1000–6000K color temperature) . The reaction proceeds at 80–150°C, yielding 2,6-dichlorobenzyl dichloride. Key parameters include:
Stage 2: Hydrolysis
The dichloride intermediate undergoes hydrolysis in a mixture of formic acid/acetic acid and zinc chloride (ZnCl₂) at reflux . The acid solvent ratio (20–300:100 relative to dichloride) and ZnCl₂ (2–15%) critically influence yield and purity .
Optimization and Industrial Advantages
-
Byproduct management : Hydrochloric acid (HCl) is recovered as a saleable byproduct, while excess Cl₂ is neutralized into hypochlorite solutions .
-
Scalability : Continuous flow systems and photochemical catalysis enhance efficiency and reduce energy consumption .
Table 1: Chlorination-Hydrolysis Process Parameters
Parameter | Range/Value | Impact on Reaction |
---|---|---|
Temperature | 80–150°C | Higher temps accelerate Cl₂ uptake |
Cl₂ Flow Rate | 25–80 kg/h | Prevents overchlorination |
PCl₅ Catalyst | 0.4–2.0 wt% | Reduces side reactions |
Hydrolysis Solvent | Formic acid/acetic acid | Stabilizes aldehyde intermediate |
Reduction of 2,6-Dichlorobenzonitrile
Reaction Conditions
An alternative laboratory-scale method reduces 2,6-dichlorobenzonitrile to the aldehyde using lithium diisopropylmorpholinoaluminum hydride (LDBMOA) . The reaction occurs in tetrahydrofuran (THF)/hexane at 0°C for 30 minutes, achieving a 97% yield .
Limitations and Applications
-
Cost : LDBMOA is expensive, limiting industrial adoption.
-
Purity : Requires chromatographic purification, unlike the chlorination method.
-
Use case : Suitable for small-scale synthesis of high-purity standards .
Comparative Analysis of Methods
Efficiency and Cost
Method | Yield | Purity | Cost (Relative) | Scalability |
---|---|---|---|---|
Chlorination-Hydrolysis | ~99% | 99.8–99.95% | Low | Industrial |
Nitrile Reduction | 97% | >95% | High | Laboratory |
Chemical Reactions Analysis
Reaction Pathway
-
Chlorination :
-
Hydrolysis :
Byproduct Management
-
Hydrogen chloride gas is absorbed to produce hydrochloric acid.
-
Excess chlorine is neutralized with NaOH or lime to yield sodium hypochlorite or calcium hypochlorite .
Continuous Oxidation Method
This method employs 2,6-dichlorotoluene in a tubular reactor with hydrogen peroxide .
Reaction Conditions
Parameter | Example 1 | Example 2 | Example 4 |
---|---|---|---|
Temperature | 60°C | 65°C | 105°C |
Residence Time | 60s | 200s | 600s |
H₂O₂ : Substrate | 3:1 | 2:1 | 2:1 |
Conversion Rate | 50.3% | 56.0% | 50.7% |
Yield | 27.1% | 31.7% | 29.1% |
Key Observations
-
Higher temperatures (>100°C) reduce yields due to side reactions.
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Chlorination-Hydrolysis | High purity (99.95%), scalable | Requires hazardous Cl₂ gas handling |
Continuous Oxidation | Mild conditions, continuous operation | Lower yields (~30%) |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
DCBA serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as nucleophilic addition and condensation, making it a valuable building block for more complex molecules .
Synthesis of Benzoylurea Compounds
DCBA is instrumental in synthesizing benzoylurea derivatives, which are significant in agricultural chemistry as herbicides and insecticides. For instance, it is used in the preparation of active ingredients like hexaflumuron and diflubenzuron .
Antimicrobial Properties
Research has indicated that DCBA exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhi, suggesting potential applications in developing new antibacterial agents .
Anticancer Potential
DCBA has also been investigated for its anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves targeting cellular pathways related to DNA synthesis and repair, particularly in rapidly dividing cells .
Industrial Applications
Dyes and Pigments
In industrial applications, DCBA is used in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and other materials .
Production of Agrochemicals
DCBA is utilized in formulating agrochemicals, particularly as a sterilant and herbicide precursor. Its derivatives play a crucial role in pest control formulations .
Case Study 1: Kinetic Study of Reaction with 2-Aminobenzamide
A kinetic study published by Shahraki et al. (2016) investigated the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The study analyzed the effects of temperature and solvents on reaction rates using UV/vis spectrophotometry, revealing that the reaction was enthalpy controlled under specific conditions .
Case Study 2: Synthesis of Thiosemicarbazone Derivatives
Another research focused on synthesizing thiosemicarbazone derivatives from DCBA, showcasing its potential as an antimicrobial agent. The synthesized compound exhibited significant activity against multiple bacterial strains, indicating its applicability in medicinal chemistry .
Summary Table of Applications
Application Area | Description | Example Uses |
---|---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Synthesis of benzoylurea compounds |
Antimicrobial Activity | Effective against various bacterial strains | Potential antibacterial agents |
Anticancer Research | Induces apoptosis in cancer cell lines | Development of anticancer therapies |
Industrial Chemicals | Used in dyes and pigments | Textile dyes |
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical Properties and Structural Effects
The position and number of halogen substituents on benzaldehyde derivatives significantly influence their electronic and steric properties. For example:
- 2,6-Dichlorobenzaldehyde : The two chlorine atoms at the 2- and 6-positions create steric hindrance and electron-withdrawing effects, stabilizing intermediates like zwitterionic azomethine ylides .
- 3,4-Dichlorobenzaldehyde : Chlorine substituents at the 3- and 4-positions provide less steric hindrance but stronger electronic effects due to proximity to the aldehyde group.
- 2-Chlorobenzaldehyde : A single chlorine substituent at the 2-position offers moderate steric effects and weaker electron withdrawal compared to dichloro derivatives.
Reactivity in Organic Reactions
Transition-State Stabilization and Activation Energies
In cycloaddition reactions, this compound stabilizes intermediates (e.g., azomethine ylides) more effectively than unsubstituted benzaldehyde. However, its transition-state energies are higher (+3.6 kcal/mol for the rate-limiting step), leading to slower reaction kinetics but easier trapping of reactive intermediates .
Regioselectivity in Aldehyde-Mediated Reactions
The steric bulk of this compound enhances regioselectivity in reactions. For instance, in a study comparing dichlorobenzaldehyde isomers:
- This compound yielded a product ratio of >25:1 in favor of the desired regioisomer.
- 2,4-Dichlorobenzaldehyde reduced the ratio to 2.6:1.
- 3,4-Dichlorobenzaldehyde further decreased the ratio to 1:1 .
This highlights the dominance of steric factors over electronic effects in controlling regioselectivity.
Biological Activity
2,6-Dichlorobenzaldehyde (DCBA) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
This compound is characterized by the molecular formula CHClO and a molecular weight of 175.01 g/mol. It typically appears as white to yellow needle-like crystals with a melting point of 68-72 °C. The compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .
The synthesis of DCBA often involves chlorination reactions of 2,6-dichlorotoluene under specific conditions. A common method includes the use of phosphorus pentachloride as a catalyst and subsequent hydrolysis to yield the aldehyde . The following table summarizes various synthetic methods:
Method | Conditions | Yield |
---|---|---|
Chlorination of 2,6-Dichlorotoluene | 50-250 °C with PCl | High |
Hydrolysis of Dichlorobenzyl Chloride | Acidic conditions (formic/acetic acid) | High |
Antimicrobial Properties
Research indicates that DCBA exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness as a disinfectant and sterilant in agricultural settings. Its application in formulating agricultural chemicals highlights its role in pest control and disease management .
Kinetic Studies
A study explored the kinetics of the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The reaction was monitored spectrophotometrically, revealing that DCBA significantly influences the rate of reaction depending on solvent type and pH levels. Specifically, reactions in acidic environments showed different rate-determining steps compared to neutral conditions, suggesting that DCBA's reactivity can be modulated by environmental factors .
Cytotoxicity and Pharmacological Potential
In pharmacological contexts, DCBA has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve oxidative stress pathways, although more detailed studies are required to elucidate specific interactions at the molecular level.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that formulations containing DCBA effectively reduced bacterial counts in contaminated agricultural products, illustrating its potential as a biocide .
- Pharmacological Research : In vitro studies indicated that DCBA could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through ROS generation .
Q & A
Basic Research Questions
Q. How do purity grades of 2,6-Dichlorobenzaldehyde (e.g., GR, AR, CP) impact experimental reproducibility in organic synthesis?
- Methodological Answer : Higher-purity grades (e.g., GR, 98%+) minimize interference from impurities, critical for reproducible results in sensitive reactions like nucleophilic substitutions. For instance, GR-grade material is recommended for mechanistic studies to avoid side reactions caused by residual solvents or byproducts . Lower-purity grades (CP or LR) may suffice for preliminary synthesis but require additional purification steps (e.g., recrystallization or column chromatography) to ensure consistency.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Gas Chromatography (GC) : Used to monitor reaction progress and purity, as demonstrated in electrosynthesis studies (e.g., using an HP-5 column with flame ionization detection) .
- Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯N interactions in oxime derivatives) with precision (R-factor < 0.032) .
- Melting Point Analysis : Confirms identity and purity (lit. range: 69–71°C) .
Q. How can researchers optimize the synthesis of this compound from precursors like 2,6-dichlorotoluene?
- Methodological Answer :
- Electrochemical Methods : Mediated iodide systems achieve high yields (~85%) under controlled chloride ion concentrations (e.g., 0.1 M LiCl in ethanol) .
- Oxidative Hydrolysis : Using MnO₂ or CrO₃ oxidants, but requires careful temperature control (60–80°C) to avoid over-oxidation to carboxylic acids .
Advanced Research Questions
Q. What computational strategies reconcile discrepancies between experimental and theoretical activation energies in this compound reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : M06-2X/6-311++G** calculations align with experimental activation energies (e.g., 26–27 kcal/mol for rate-limiting steps in redox-neutral aromatization) .
- Transition-State Analysis : Stabilization effects from chlorine substituents reduce zwitterionic intermediate energies but increase TS barriers by ~3.6 kcal/mol compared to benzaldehyde .
Q. How do crystallographic software tools (e.g., SHELX) enhance structural determination of this compound derivatives?
- Methodological Answer :
- SHELXL Refinement : Achieves high-resolution structures (e.g., R-factor = 0.032) by modeling anisotropic displacement parameters and hydrogen-bonding networks .
- ORTEP-3 Visualization : Renders molecular packing diagrams to analyze steric effects from chlorine substituents in asymmetric units .
Q. What experimental design considerations mitigate decomposition risks during storage or handling of this compound?
- Methodological Answer :
- Storage Conditions : Protect from light and moisture (room temperature, desiccated) to prevent aldol condensation or oxidation .
- Inert Atmospheres : Use argon/vacuum for prolonged storage of labile intermediates (e.g., oximes) .
Q. Key Notes
- Safety : Prioritize GR/AR grades to reduce hazardous impurities (e.g., residual chlorides) .
- Software Tools : SHELX suites are indispensable for crystallography but require validation against experimental data .
- Mechanistic Insights : Chlorine’s electron-withdrawing effects dominate reaction pathways, necessitating tailored computational models .
Properties
IUPAC Name |
2,6-dichlorobenzaldehyde | |
---|---|---|
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InChI |
InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
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InChI Key |
DMIYKWPEFRFTPY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)Cl | |
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Molecular Formula |
C7H4Cl2O | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID5024970 | |
Record name | 2,6-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
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Physical Description |
Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Boiling Point |
329 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Flash Point |
275 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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CAS No. |
83-38-5 | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2,6-dichloro- | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-dichlorobenzaldehyde | |
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Melting Point |
158 to 160 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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